

GSK-X safety and toxicity profile

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Compound of Interest		
Compound Name:	GSK-7227	
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This in-depth technical guide outlines the safety and toxicity profile of Dostarlimab (GSK-X), a humanized anti-programmed death-1 (PD-1) monoclonal antibody.[1][2] It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on preclinical and clinical data.

Executive Summary

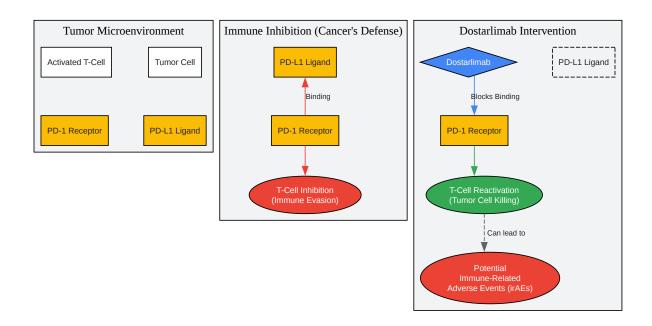
Dostarlimab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2.[1][3] This action disrupts the primary inhibitory signal suppressing the anti-tumor immune response, thereby reactivating cytotoxic T-cells to target and eliminate cancer cells.[1][2][4] The safety profile of dostarlimab is consistent with other anti-PD-1 therapies, characterized primarily by immune-related adverse events (irAEs).[4][5][6] Preclinical studies in cynomolgus monkeys and extensive clinical data from the GARNET trial have established a manageable safety profile, demonstrating that dostarlimab is generally well-tolerated.[7][8]

Mechanism of Action and Toxicity Pathway

Dostarlimab is a humanized monoclonal antibody of the IgG4 isotype, which binds with high affinity to the PD-1 receptor.[3][9] By preventing the binding of PD-L1 and PD-L2 to PD-1, it removes a critical "brake" on the immune system, enhancing T-cell activation and proliferation. [3][10] While this is the basis for its anti-tumor activity, this generalized immune enhancement can also lead to the breakdown of peripheral tolerance, resulting in immune-mediated inflammation in various organ systems.[4] These irAEs are the primary toxicities associated



with dostarlimab and can manifest in any organ system at any time during or after treatment.[3] [4]



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Caption: Dostarlimab's mechanism of action and resulting immune activation.

Preclinical Safety and Toxicology Animal Studies

Due to a lack of cross-reactivity with rodent PD-1, toxicology studies were conducted in the cynomolgus monkey, the only relevant species.[9]

Experimental Protocol: Repeat-Dose Toxicology Study

Species: Cynomolgus monkey.[9]



- Administration: Intravenous (IV) infusion.[9]
- Dosage Levels: Single-dose (10, 30, and 100 mg/kg) and 4-week repeat-dose studies were performed.[8][9]
- Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, serum chemistry), and gross and microscopic pathology.
- Key Findings: Dostarlimab was well-tolerated in single-dose and 4-week repeat-dose studies, with toxicity profiles comparable to other anti-PD-1 antibodies.[3][7][8] No unexpected toxicities were identified.

Pharmacokinetics and Metabolism

Dostarlimab is metabolized via catabolic pathways into small peptides and amino acids.[1][3] It exhibits dose-proportional pharmacokinetics.[1]

Parameter	Value	Source
Mean Terminal Half-Life	25.4 days	[3][11]
Mean Clearance	0.007 L/h	[3][11]
Mean Volume of Distribution (steady state)	5.3 L	[3][11]
Metabolism	Catabolic pathways	[1][3]

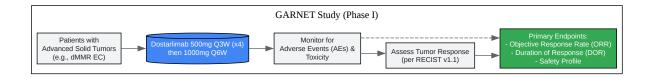
Clinical Safety Profile

The clinical safety of dostarlimab has been extensively evaluated in the multi-cohort Phase I GARNET study.[5][12][13] The safety population includes patients with various advanced solid tumors, primarily recurrent or advanced mismatch repair-deficient (dMMR) endometrial cancer. [5][12]

Overview of Adverse Events



Treatment-related adverse events (TRAEs) were primarily Grade 1 or 2 in severity.[12] The safety profile was consistent across different tumor cohorts in the GARNET study.[12][14]



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Caption: Simplified workflow for the GARNET clinical trial.

Common Treatment-Related Adverse Events

The most frequently reported TRAEs in the GARNET study were generally low-grade and manageable.[5][10]

Adverse Event (Any Grade)	Frequency (dMMR EC Cohort)	Source
Fatigue	17.6%	[12][13]
Asthenia	15%	[5]
Diarrhea	13.8% - 15%	[5][12][13]
Nausea	13% - 13.8%	[5][12][13]

Severe and Immune-Related Adverse Events

Severe (Grade ≥3) TRAEs occurred in a smaller subset of patients.[12] Discontinuation due to TRAEs was infrequent.[5][12][14]



Adverse Event Category	Details	Frequency / Notes	Source
Grade ≥3 TRAEs	Occurred in 16.6% of patients in a combined analysis.	The most common Grade ≥3 TRAEs included anemia and increased transaminases.	[4][12][13]
Discontinuation due to TRAEs	Low rate of treatment cessation due to toxicity.	2% - 5.5% of patients.	[5][12][14]
Immune-Mediated Hepatitis	Can be serious or life- threatening.	Occurred in 2% of patients in prelicensure studies.	[15]
Immune-Mediated Pneumonitis	Can be severe or fatal.	Occurred in 1.1% of patients in clinical trials.	[4]
Immune-Mediated Colitis	Inflammation of the colon.	Part of the spectrum of irAEs seen with PD-1 inhibitors.	[6][15]
Endocrinopathies	Includes thyroid disorders (hypo- and hyperthyroidism), hypophysitis.	Hypothyroidism and hyperthyroidism are common irAEs.	[15][16]
Deaths Attributed to Dostarlimab	Very rare.	No deaths were attributed to dostarlimab in several key cohorts of the GARNET study.	[5][12][14]

Conclusion

Dostarlimab (GSK-X) demonstrates a manageable and predictable safety profile consistent with the anti-PD-1 inhibitor class. The primary toxicities are immune-related adverse events,



which are generally low-grade and can be managed with established protocols. Preclinical data in cynomolgus monkeys did not reveal any off-target toxicities, and the extensive clinical data from the GARNET study confirm its tolerability in patients with advanced solid tumors.[8][17] Close monitoring for irAEs is critical for the safe administration of dostarlimab.[3][4]

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